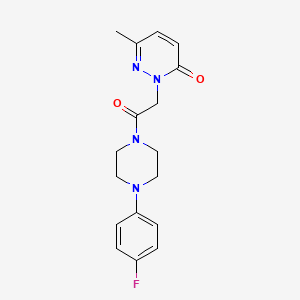

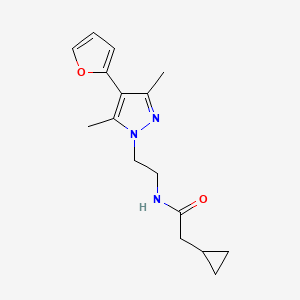

2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-6-methylpyridazin-3(2H)-one is a novel molecule that is likely to have significance in medicinal chemistry due to the presence of a piperazine moiety, which is a common feature in many pharmacologically active compounds. Piperazine derivatives are known to exhibit a wide range of biological activities, and their incorporation into new chemical entities is a common strategy in drug design.

Synthesis Analysis

The synthesis of piperazine derivatives typically involves multi-step organic reactions, starting from simple precursors. For instance, the synthesis of 1-(2-fluorophenyl)-3-(4-((pyridine-2-yl) methyl) piperazin-1-yl)-1H-indazole involves a simple and efficient process, characterized by spectral analysis . Similarly, the synthesis of related compounds often includes steps such as Claisen-Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction, as seen in the synthesis of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate was determined by X-ray analysis, revealing the planarity of the benzimidazole ring and the chair conformation of the piperazine ring . This type of structural information is crucial for understanding the conformational preferences of the molecule and its potential interactions with biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and for tuning their biological activity. The reactions they undergo can include condensation reactions, as seen in the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate . Understanding these reactions is important for the development of new compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. Spectroscopic methods like IR, 1H NMR, 13C NMR, and mass spectrometry are commonly used to characterize these compounds . Additionally, the biological activities of these molecules, such as antimicrobial and anthelmintic activities, are often evaluated to determine their potential as therapeutic agents .

Aplicaciones Científicas De Investigación

Structural Analysis and Synthesis

- The crystal structure and Hirshfeld surface analysis of related compounds have been extensively studied to understand the intermolecular interactions and molecular conformations. These studies provide a foundational understanding of the compound’s structural framework, aiding in the design of compounds with desired properties (Ullah & Stoeckli-Evans, 2021).

- The synthesis of derivatives and analogs of this compound has been a subject of research, aiming to explore the compound's versatility in creating new molecules with potential biological activities. For example, synthesis and antimicrobial activity evaluation of dithiocarbamate derivatives bearing thiazole/benzothiazole rings were undertaken, starting from related piperazine dithiocarbamate compounds (Yurttaş et al., 2016).

- The compound has been included in the synthesis of flunarizine and its isomers, highlighting its potential role in the production of pharmaceuticals. Flunarizine is known for its application in treating migraines, dizziness, and other conditions (Shakhmaev, Sunagatullina, & Zorin, 2016).

Potential Biological Activities

- The antimicrobial activities of derivatives of this compound have been a significant area of research. For instance, the synthesis of novel fluoroquinolone derivatives and their evaluation for antimycobacterial and cytotoxic activities have shown promising results, indicating the potential use of these compounds in medicinal applications (Sheu et al., 2003).

- Studies have also focused on the synthesis and evaluation of compounds for their potential anti-ischemic activities, shedding light on the therapeutic potential of derivatives in neuroprotective strategies (Zhong et al., 2018).

Propiedades

IUPAC Name |

2-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19FN4O2/c1-13-2-7-16(23)22(19-13)12-17(24)21-10-8-20(9-11-21)15-5-3-14(18)4-6-15/h2-7H,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTNCFHSLAPHDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-(oxan-4-ylmethyl)azetidin-3-amine](/img/structure/B2505677.png)

![3-[1-(1,1-Dioxido-1,2-benzisothiazol-3-yl)hydrazino]propanenitrile](/img/structure/B2505681.png)

![4-fluoro-N-[5-methyl-2-(4-methylpiperidine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2505684.png)

![Phenyl 4-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoacetamido)methyl)piperidine-1-carboxylate](/img/structure/B2505685.png)

![4-[1-(2-Benzylsulfanylacetyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2505686.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2505690.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2505697.png)

![N,N-dimethyl-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-1-sulfonamide](/img/structure/B2505699.png)